4-Methyl-2-[(pyrimidin-5-ylmethyl)amino]pentan-1-ol
Description
Properties
Molecular Formula |
C11H19N3O |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
4-methyl-2-(pyrimidin-5-ylmethylamino)pentan-1-ol |
InChI |
InChI=1S/C11H19N3O/c1-9(2)3-11(7-15)14-6-10-4-12-8-13-5-10/h4-5,8-9,11,14-15H,3,6-7H2,1-2H3 |
InChI Key |
DVJCHXJHYWAOFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NCC1=CN=CN=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrimidine Core
The pyrimidine ring can be synthesized through well-established methods such as the Biginelli reaction , which involves the condensation of β-keto esters, aldehydes, and urea derivatives under acidic conditions. For example, a typical route involves:
Alkylation and Side Chain Introduction
- Alkylation of the pyrimidine ring with bromomethyl or chloromethyl derivatives of the pentan-1-ol backbone facilitates the attachment of the amino alcohol to the pyrimidine core.
- The amino group at the 5-position of the pyrimidine can be selectively functionalized via nucleophilic substitution with appropriate side-chain precursors.
Coupling of the Pentan-1-ol Moiety
- The pentan-1-ol fragment is typically introduced via nucleophilic substitution reactions, where the hydroxyl group is activated (e.g., as a tosylate or mesylate) and then displaced by the amino group on the pyrimidine ring.
Utilization of Nucleophilic Aromatic Substitution (SNAr) Reactions
Patent literature indicates that SNAr reactions are highly effective for synthesizing pyrimidine derivatives with amino functionalities:
- Procedure: React 4,6-dichloropyrimidine with an amino alcohol derivative under basic conditions (e.g., potassium carbonate in dimethylformamide) to selectively substitute the chlorine at the 4-position.
- Advantages: High regioselectivity, mild reaction conditions, and compatibility with various functional groups.
Catalytic Hydrogenation and Reduction Pathways
Some synthesis routes involve hydrogenation of precursor compounds:
- For example, reduction of pyrimidine precursors with Pd/C or Raney nickel catalysts under hydrogen atmosphere to achieve the desired amino substitution.
- This approach is often used to convert nitro- or halogenated pyrimidines into amino derivatives.
Microwave-Assisted Synthesis
Recent advances include microwave irradiation to accelerate reactions:
- Example: Microwave-assisted cyclization of amidines with β-ketoesters to form pyrimidines, significantly reducing reaction times and improving yields.
- Application: Efficient synthesis of pyrimidine rings substituted at specific positions, including the 5-position with methyl groups.
Specific Patent-Backed Methods
Patent US10544107B2 (2017)
- Describes a process involving alkylation of pyrimidine derivatives with amino alcohols in the presence of potassium carbonate and dimethylformamide as solvent.
- The process includes stepwise functionalization of the pyrimidine ring, with subsequent purification steps such as recrystallization or chromatography.
Patent WO2008137087A1 (2008)
- Details a scalable synthesis of pyrimidine derivatives via condensation reactions of amidines with β-ketoesters, followed by selective halogenation and nucleophilic substitution to introduce the methyl and amino groups.
Patent WO2017191650A1 (2017)
- Focuses on asymmetric synthesis pathways involving chiral catalysts to produce enantiomerically pure derivatives, including the amino alcohol side chain attached to pyrimidine rings.
Summary of Data Tables and Research Findings
| Methodology | Key Reagents | Solvents | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Biginelli Reaction | β-keto ester, urea, aldehyde | Ethanol, acetic acid | Reflux, acid catalysis | 65-85% | Widely used for pyrimidine core |
| SNAr Substitution | 4,6-dichloropyrimidine, amino alcohol derivatives | DMF, K2CO3 | 80-120°C, 12-24h | 70-90% | High regioselectivity |
| Microwave-Assisted Cyclization | Amidines, β-ketoesters | Solvent varies (DMF, DMSO) | Microwave irradiation, 100-150°C | 60-80% | Rapid synthesis, scalable |
| Catalytic Hydrogenation | Nitro or halogenated pyrimidines | Pd/C, H2 | Room temperature to 50°C | 75-95% | For amino group introduction |
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(pyrimidin-5-ylmethyl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Methyl-2-[(pyrimidin-5-ylmethyl)amino]pentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(pyrimidin-5-ylmethyl)amino]pentan-1-ol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares a pentan-1-ol backbone with several analogs in (e.g., Ae5, Ae6, Be1–Be5), which also feature pyrimidine-based substituents. Key distinctions include:
- Substituent Position on Pyrimidine: The target compound’s pyrimidin-5-ylmethyl group contrasts with analogs in , where substituents (e.g., phenoxy, morpholino) are typically at the pyrimidine’s 2- or 4-positions. This positional variation influences electronic effects and steric bulk.
- Amino Linker: The target’s methylene-bridged amino group (CH₂NH) differs from the direct amino linkages in compounds (e.g., Be3: 2-aminopropan-1-ol).
- Hydroxyl Group Position : Unlike ’s (Z)-5-(pyrrolyl)pentan-2-ol derivative, the target’s hydroxyl group is at the terminal (C1) position, which may alter solubility and hydrogen-bonding capacity.
Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
Table 1: Comparative Physicochemical Data of Structural Analogs
Notes:
- Melting points for analogs correlate with substituent polarity; chlorophenoxy (Ae5) exhibits a higher melting point than isopropoxy (Be1) due to stronger intermolecular forces.
Biological Activity
4-Methyl-2-[(pyrimidin-5-ylmethyl)amino]pentan-1-ol (CAS No. 1342079-05-3) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and medicinal chemistry.
The molecular formula of this compound is C₁₁H₁₉N₃O, with a molecular weight of 209.29 g/mol. The compound features a pyrimidine ring substituted with a methyl group and an amino alcohol moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1342079-05-3 |
| Molecular Formula | C₁₁H₁₉N₃O |
| Molecular Weight | 209.29 g/mol |
| Purity | 97% |
Anticancer Activity
Recent research indicates that compounds similar to this compound have shown promising anticancer properties. For instance, derivatives containing pyrimidine rings have been reported to induce apoptosis in cancer cells through mechanisms involving caspase activation and inhibition of anti-apoptotic proteins like XIAP .
Antiviral Properties
Pyrimidine derivatives are also investigated for their antiviral activities. For example, compounds targeting viral polymerases or other essential viral proteins have shown effectiveness against various strains of viruses, including influenza . The potential for this compound to exhibit similar properties warrants further investigation.
Case Studies
- Anticancer Screening : A study evaluated the cytotoxic effects of several pyrimidine-based compounds on murine solid tumor systems, revealing that certain derivatives significantly reduced tumor cell viability compared to standard treatments like cisplatin .
- Antiviral Research : In vitro studies demonstrated that pyrimidine derivatives could inhibit viral replication by interfering with the viral RNA synthesis process . This suggests that this compound may possess similar antiviral capabilities.
Q & A
Q. Key Considerations :
- Protect hydroxyl and amine groups during synthesis to avoid side reactions.
- Monitor reaction progress via TLC or HPLC-MS to ensure intermediate purity.
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- NMR : , , and 2D NMR (COSY, HSQC) to resolve the stereochemistry of the pentanol chain and confirm pyrimidine substitution patterns.
- HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., ESI+ mode, resolving power >30,000).
- Purity Assessment :
Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological activity?
Methodological Answer:
- Target Selection : Prioritize targets based on structural analogs. For example, pyrimidine derivatives often interact with enzymes like adenylate cyclase or kinases .
- Modification Strategy :
- Assay Design :
- In Vitro Enzymatic Assays : Use fluorescence-based or radiometric assays (e.g., -ATP incorporation for kinase activity).
- Cell-Based Models : Test cytotoxicity (MTT assay) and selectivity in relevant cell lines (e.g., neuropathic pain models for adenylate cyclase inhibition) .
Advanced: How can conflicting spectral data (e.g., NMR vs. LC-MS) be resolved during characterization?
Methodological Answer:
- Root-Cause Analysis :
- Validation Steps :
- 2D NMR : HSQC and HMBC to assign ambiguous proton-carbon correlations.
- Isotopic Labeling : Synthesize -labeled analogs to confirm peak assignments.
- Independent Synthesis : Reproduce the compound via an alternative route to rule out synthetic artifacts.
Advanced: What strategies optimize yield in the reductive amination step?
Methodological Answer:
- Reaction Parameters :
- Workflow Enhancements :
- Microwave Assistance : Reduce reaction time (e.g., 30 min at 80°C vs. 12 hr conventional heating).
- In Situ Monitoring : Use inline FTIR to track imine formation and optimize reductant addition timing.
Advanced: How to assess metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Models :
- Data Interpretation :
- Half-Life Calculation : Use first-order kinetics to estimate .
- Metabolite ID : Perform MS fragmentation to identify hydroxylated or demethylated products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
